molecular formula C12H12N4O2S B493870 2-[(9-Methyl-9H-[1,2,4]triazolo[4,3-a]-benzimidazol-3-yl)thio]propanoic acid CAS No. 681838-50-6

2-[(9-Methyl-9H-[1,2,4]triazolo[4,3-a]-benzimidazol-3-yl)thio]propanoic acid

Cat. No.: B493870
CAS No.: 681838-50-6
M. Wt: 276.32 g/mol
InChI Key: GAHHAMPYRNHBBX-UHFFFAOYSA-N
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Description

2-[(9-Methyl-9H-[1,2,4]triazolo[4,3-a]-benzimidazol-3-yl)thio]propanoic acid is a recognized potent and selective small-molecule antagonist of the G protein-coupled receptor GPR84 source . GPR84 is a receptor primarily expressed on immune cells such as macrophages and microglia, and its signaling is implicated in the regulation of pro-inflammatory responses source . This compound acts by binding to GPR84 and effectively blocking its activation by endogenous medium-chain fatty acid ligands, thereby inhibiting downstream signaling pathways source . Its primary research value lies in dissecting the complex role of GPR84 in various disease models, including fibrotic diseases, multiple sclerosis, and other neuroinflammatory and autoimmune conditions source . As a key pharmacological tool, this antagonist enables researchers to investigate the physiological and pathophysiological functions of GPR84, contributing to the validation of this receptor as a potential therapeutic target for a range of inflammatory disorders. This product is supplied For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

2-[(4-methyl-[1,2,4]triazolo[4,3-a]benzimidazol-1-yl)sulfanyl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N4O2S/c1-7(10(17)18)19-12-14-13-11-15(2)8-5-3-4-6-9(8)16(11)12/h3-7H,1-2H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAHHAMPYRNHBBX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)SC1=NN=C2N1C3=CC=CC=C3N2C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201139614
Record name Propanoic acid, 2-[(9-methyl-9H-1,2,4-triazolo[4,3-a]benzimidazol-3-yl)thio]-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

681838-50-6
Record name Propanoic acid, 2-[(9-methyl-9H-1,2,4-triazolo[4,3-a]benzimidazol-3-yl)thio]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=681838-50-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Propanoic acid, 2-[(9-methyl-9H-1,2,4-triazolo[4,3-a]benzimidazol-3-yl)thio]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201139614
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Benzimidazole Precursor Preparation

Benzimidazole derivatives are typically synthesized by condensing o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions. For the 9-methyl-substituted variant, methyl groups are introduced either through alkylation of pre-formed benzimidazoles or by using methyl-bearing starting materials. For example:

o-Phenylenediamine+Methyl-substituted carboxylic acidHCl, reflux9-Methyl-benzimidazole intermediate\text{o-Phenylenediamine} + \text{Methyl-substituted carboxylic acid} \xrightarrow{\text{HCl, reflux}} \text{9-Methyl-benzimidazole intermediate}

This step often employs hydrochloric acid as a catalyst, with reaction times ranging from 6–24 hours.

Triazole Ring Formation

Thetriazolo[4,3-a]benzimidazole system is constructed via cyclization of the benzimidazole precursor with a triazole-generating reagent. One method involves the use of hydrazine derivatives followed by oxidative cyclization. For instance:

9-Methyl-benzimidazole+Hydrazine hydrateFeCl3,ΔTriazolo-benzimidazole intermediate\text{9-Methyl-benzimidazole} + \text{Hydrazine hydrate} \xrightarrow{\text{FeCl}_3, \Delta} \text{Triazolo-benzimidazole intermediate}

Iron(III) chloride serves as an oxidizing agent, facilitating the formation of the triazole ring at elevated temperatures (80–100°C).

Functionalization of the Propanoic Acid Moiety

The propanoic acid group is often introduced via ester hydrolysis or direct synthesis using protected intermediates.

Ester Protection and Deprotection

To prevent side reactions during thioether formation, the propanoic acid is temporarily protected as an ethyl ester. For example:

3-(2-Thienyl)propanoic acidSOCl2,EtOHEthyl 3-(2-thienyl)propanoate\text{3-(2-Thienyl)propanoic acid} \xrightarrow{\text{SOCl}_2, \text{EtOH}} \text{Ethyl 3-(2-thienyl)propanoate}

Thionyl chloride (SOCl2_2) activates the carboxylic acid, enabling esterification with ethanol. Post-thioether formation, the ester is hydrolyzed back to the acid using aqueous NaOH:

Ethyl ester intermediateNaOH, H2O2-[(9-Methyl-triazolo-benzimidazol-3-yl)thio]propanoic acid\text{Ethyl ester intermediate} \xrightarrow{\text{NaOH, H}_2\text{O}} \text{2-[(9-Methyl-triazolo-benzimidazol-3-yl)thio]propanoic acid}

This step achieves near-quantitative yields under mild conditions (room temperature, 2–4 hours).

Optimization and Challenges

Yield Improvement Strategies

  • Catalytic Enhancements : Palladium catalysts (e.g., Pd/C) improve efficiency in hydrogenation steps, as evidenced in analogous syntheses of thienylpropanoic acids.

  • Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates, reducing reaction times by 20–30%.

Common Side Reactions

  • Over-alkylation : Occurs during triazole cyclization if methylating agents are in excess. Controlled stoichiometry (1.1–1.3 equivalents) mitigates this issue.

  • Oxidation of Thioethers : Exposure to atmospheric oxygen can oxidize thioethers to sulfoxides. Reactions are conducted under inert atmospheres (N2_2 or Ar).

Analytical Characterization

Critical characterization data for intermediates and the final compound include:

Parameter Method Result
Molecular WeightMass Spectrometry276.32 g/mol (Observed: 276.0681 [M+H]+^+)
PurityHPLC≥95% (UV detection at 254 nm)
Functional GroupsIR Spectroscopy1706 cm1^{-1} (C=O), 2550 cm1^{-1} (S-H)

Chemical Reactions Analysis

WAY-324420 undergoes several types of chemical reactions, including:

    Oxidation: The thioether group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like nitric acid for substitution. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Biological Activities

The compound exhibits a range of biological activities, which can be categorized as follows:

  • Antimicrobial Activity
    • Studies have shown that derivatives of triazole compounds possess antimicrobial properties. For instance, similar compounds have been evaluated for their effectiveness against various bacterial strains and fungi, indicating potential for development in treating infections .
  • Anticancer Properties
    • Research indicates that triazole derivatives can inhibit cancer cell proliferation. The mechanism often involves the induction of apoptosis in tumor cells and modulation of signaling pathways related to cell growth and survival .
  • Anti-inflammatory Effects
    • The compound may also play a role in modulating inflammatory responses. By targeting specific pathways involved in inflammation, it could serve as a therapeutic agent for conditions characterized by chronic inflammation .

Antimicrobial Efficacy

A study published in ChemInform highlights the synthesis of various triazole derivatives and their evaluation against microbial pathogens. The results demonstrated that certain modifications to the triazole structure significantly enhanced antimicrobial activity, suggesting that 2-[(9-Methyl-9H-[1,2,4]triazolo[4,3-a]-benzimidazol-3-yl)thio]propanoic acid could be optimized for similar effects .

Anticancer Activity

In a pharmacological study focusing on triazole derivatives, researchers reported that compounds with similar structures to this compound exhibited cytotoxic effects on various cancer cell lines. The study provided insights into the structure-activity relationship (SAR), emphasizing how modifications can enhance anticancer efficacy .

Potential Research Directions

Given its promising biological activities, future research could focus on:

  • Optimization of Structure : Investigating how alterations in the chemical structure can enhance activity and reduce toxicity.
  • Mechanistic Studies : Delving deeper into the molecular mechanisms through which this compound exerts its effects on cells.
  • In Vivo Studies : Conducting animal studies to evaluate the pharmacokinetics and therapeutic potential in real biological systems.

Mechanism of Action

WAY-324420 exerts its effects by binding to the active site of Mycobacterium tuberculosis shikimate kinase, thereby inhibiting its activity. This inhibition disrupts the shikimate pathway, leading to a decrease in the production of aromatic amino acids, which are essential for bacterial growth and survival. The molecular targets involved include the enzyme’s active site residues, which interact with the compound to form a stable complex .

Biological Activity

2-[(9-Methyl-9H-[1,2,4]triazolo[4,3-a]-benzimidazol-3-yl)thio]propanoic acid (CAS Number: 728884-17-1) is a compound derived from the benzimidazole and triazole families, known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical formula for this compound is C₁₂H₁₂N₄O₂S. It features a thioether linkage and a propanoic acid moiety that contribute to its biological properties.

PropertyValue
Molecular Weight268.32 g/mol
Melting PointNot specified
SolubilitySoluble in DMSO
Hazard InformationIrritant

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing triazole and benzimidazole structures. For instance, derivatives of these compounds have shown significant inhibitory effects on various cancer cell lines.

  • Mechanism of Action : The compound is believed to exert its anticancer effects through multiple pathways, including:
    • Inhibition of Cell Proliferation : Studies indicate that it can inhibit the proliferation of cancer cells by inducing apoptosis.
    • Targeting Specific Signaling Pathways : It may interact with pathways such as HSP90 and TRAP1, which are crucial in cancer cell survival and proliferation .
  • Case Studies :
    • A study investigated the effect of similar compounds on HCT-116 colon cancer cells, revealing IC50 values ranging from 0.12 mg/mL to 0.81 mg/mL for various derivatives . These findings suggest that modifications to the core structure can significantly enhance biological activity.

Antimicrobial Activity

Compounds in the triazole-benzimidazole class have also been tested for antimicrobial properties:

  • In Vitro Studies : Research has shown that certain derivatives possess antibacterial and antifungal activities comparable to standard antibiotics . The mechanism often involves disruption of microbial membrane integrity.

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound has been optimized to enhance yield and purity. The structure-activity relationship studies suggest that modifications at the thioether position or variations in the propanoic acid side chain can lead to significant changes in biological activity.

Comparative Studies

A comparative analysis with other thiazole and triazole derivatives has been conducted to evaluate their relative effectiveness against various cancer cell lines. The results consistently show that compounds with a benzimidazole core exhibit superior activity compared to those lacking this structural feature.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 2-[(9-Methyl-9H-[1,2,4]triazolo[4,3-a]-benzimidazol-3-yl)thio]propanoic acid with structurally related compounds, emphasizing substituent effects, physicochemical properties, and synthetic pathways.

Structural Analogues

2.1.1 Positional Isomer: 3-[(9-Methyl-9H-[1,2,4]triazolo[4,3-a]-benzimidazol-3-yl)thio]propanoic Acid
  • Key Differences : The thioether group is attached to the 3-position of the triazolobenzimidazole core instead of the 2-position.
  • Physicochemical Properties :
    • Molecular weight: 276.31 g/mol
    • LogP: 2.53 (indicating moderate lipophilicity)
    • Density: 1.5±0.1 g/cm³
2.1.2 Substituent Variant: 2-[(9-Phenyl-9H-[1,2,4]triazolo[4,3-a]-benzimidazol-3-yl)thio]propanoic Acid
  • Key Differences : A phenyl group replaces the methyl substituent at the 9-position.
  • Implications : The phenyl group increases hydrophobicity (higher LogP) and may enhance π-π stacking interactions but reduce solubility .
2.1.3 Alkyl-2-((5-Phenethyl-4-R-1,2,4-triazole-3-yl)thio)acet(propan,benz)imidates
  • Key Differences : These compounds feature a simpler 1,2,4-triazole core with phenethyl and variable R-groups.
  • Physicochemical Properties: Molecular weights range from 250–350 g/mol (estimated from synthesis data) .
  • Implications : The absence of a fused benzimidazole ring reduces structural rigidity but simplifies synthesis.

Physicochemical and Pharmacokinetic Comparison

Compound Core Structure Substituent (Position) Molecular Weight (g/mol) LogP Density (g/cm³) Key Features
Target Compound Triazolobenzimidazole Methyl (9), Thio-2 ~276* ~2.5* ~1.5* Fused core, carboxylic acid
3-Substituted Isomer Triazolobenzimidazole Methyl (9), Thio-3 276.31 2.53 1.5±0.1 Positional isomer
9-Phenyl Analog Triazolobenzimidazole Phenyl (9), Thio-2 N/A N/A N/A Increased hydrophobicity
Phenethyl-1,2,4-triazole Derivatives 1,2,4-Triazole Phenethyl (5), R (4) 250–350 ~3.0† N/A Flexible imidate linkage, simpler synthesis

*Estimated based on isomer data. †Predicted from phenethyl group’s contribution.

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